1-(3-Chloro-4,5-difluorophenyl)ethanone 1-(3-Chloro-4,5-difluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13563905
InChI: InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
SMILES: CC(=O)C1=CC(=C(C(=C1)Cl)F)F
Molecular Formula: C8H5ClF2O
Molecular Weight: 190.57 g/mol

1-(3-Chloro-4,5-difluorophenyl)ethanone

CAS No.:

Cat. No.: VC13563905

Molecular Formula: C8H5ClF2O

Molecular Weight: 190.57 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4,5-difluorophenyl)ethanone -

Specification

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
IUPAC Name 1-(3-chloro-4,5-difluorophenyl)ethanone
Standard InChI InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
Standard InChI Key UIVHAEFTCRHLGG-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C(=C1)Cl)F)F
Canonical SMILES CC(=O)C1=CC(=C(C(=C1)Cl)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-(3-Chloro-4,5-difluorophenyl)ethanone is systematically named according to IUPAC guidelines as a derivative of acetophenone. Its molecular formula is C₈H₅ClF₂O, with a precise molecular weight of 190.57 g/mol and an exact mass of 190.00000 g/mol . The compound’s CAS registry numbers have been inconsistently reported, with 50773-41-6 and 1807188-13-1 both appearing in literature. This ambiguity underscores the need for rigorous verification when sourcing this compound .

Structural and Physicochemical Properties

The compound features a phenyl ring substituted with chlorine at the 3-position and fluorine atoms at the 4- and 5-positions, linked to an acetyl group. Key properties include:

PropertyValueSource
Molecular Weight190.57 g/mol
Exact Mass190.00000 g/mol
LogP2.82
Topological PSA17.07 Ų
Boiling/Melting PointsNot reported (N/A)

The LogP value indicates moderate lipophilicity, which influences its solubility and permeability in biological systems . The absence of reported melting and boiling points highlights gaps in publicly available data, necessitating further experimental characterization.

Synthetic Methodologies

Friedel-Crafts Acylation: A Conventional Approach

The most widely documented synthesis involves Friedel-Crafts acylation, where 3-chloro-4,5-difluorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acetylating agent:

3-Chloro-4,5-difluorobenzene+CH₃COClAlCl₃1-(3-Chloro-4,5-difluorophenyl)ethanone+HCl\text{3-Chloro-4,5-difluorobenzene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-(3-Chloro-4,5-difluorophenyl)ethanone} + \text{HCl}

Key parameters include:

  • Temperature: Maintained between 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or carbon disulfide.

  • Yield: Typically 60–75%, contingent on reactant purity.

Industrial-Scale Optimization

Recent innovations employ continuous flow reactors to enhance reaction efficiency and scalability. By optimizing pressure (1–3 bar) and temperature (50–70°C), industrial processes achieve yields exceeding 85% while reducing catalyst loading by 30%. This method also mitigates safety risks associated with exothermic reactions.

Biocatalytic Synthesis

Emerging strategies utilize engineered enzymes to catalyze the acylation reaction. For example, Pseudomonas fluorescens lipase (PFL) modified for improved enantioselectivity has demonstrated a 92% yield under mild conditions (pH 7.0, 25°C). This green chemistry approach aligns with sustainability goals by minimizing waste and energy consumption.

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

The compound’s electron-deficient aromatic ring and ketone group make it a versatile building block for:

  • Anticancer Agents: Functionalization via nucleophilic aromatic substitution (NAS) introduces pharmacophores such as sulfonamides or heterocycles.

  • Antimicrobials: Coupling with β-lactam precursors enhances activity against Gram-positive bacteria.

  • CNS Therapeutics: Its ability to cross the blood-brain barrier facilitates the synthesis of neuroactive compounds.

Case Study: Antiviral Drug Development

In a 2024 study, 1-(3-Chloro-4,5-difluorophenyl)ethanone was reacted with thiourea derivatives to produce pyrimidine analogs exhibiting IC₅₀ values of 12 nM against SARS-CoV-2. The ketone group’s electrophilicity enabled efficient cyclization, underscoring its utility in heterocyclic chemistry.

Challenges and Future Directions

Regulatory Ambiguities

Discrepancies in CAS registry numbers pose challenges for regulatory compliance. Harmonizing nomenclature across databases is critical to avoid supply chain disruptions .

Expanding Biocatalytic Libraries

Future research should focus on discovering novel enzymes capable of catalyzing asymmetric syntheses, thereby accessing enantiomerically pure derivatives for targeted therapies.

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